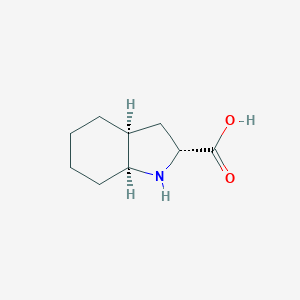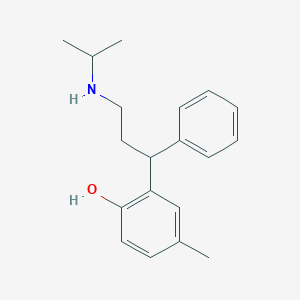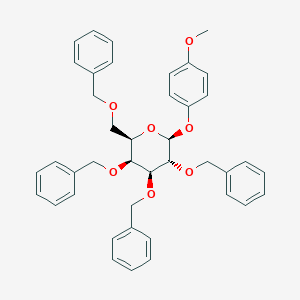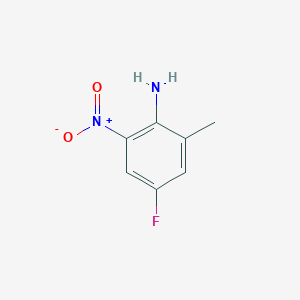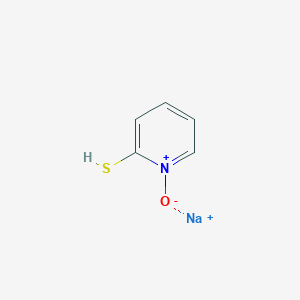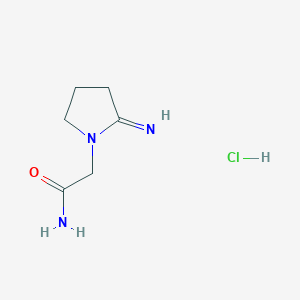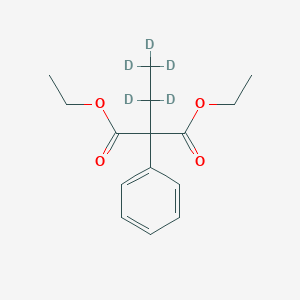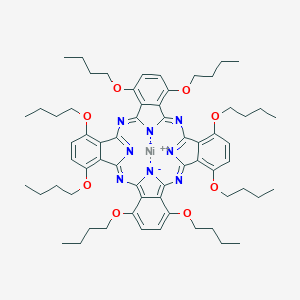
1,4,8,11,15,18,22,25-八丁氧基-29H,31H-酞菁镍(II)
描述
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine is a type of organic ligand that has a phthalocyanine structure . The central metal ion in this compound is nickel, which carries a divalent charge . It is generally available in most volumes, and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular formula of this compound is C64H80N8NiO8 . The structure of phthalocyanine compounds is typically distorted into a saddle shape conformation due to the steric congestion between the neighboring butoxyl groups .Physical And Chemical Properties Analysis
This compound appears as a dark green powder . It has a melting point of 288-293 °C . The compound has a maximum absorption at 743 nm .科学研究应用
Catalysis
Nickel phthalocyanines are known for their catalytic properties, particularly in redox reactions. The nickel(II) center can provide a site for electron transfer, facilitating various chemical reactions. This makes it useful in the synthesis of complex organic molecules and in industrial processes where catalysts are required to speed up chemical reactions .
Electronics
In the field of electronics, nickel phthalocyanine compounds have been explored for their semiconducting properties. They can be used in the fabrication of organic thin-film transistors (OTFTs), which are essential components in flexible displays and sensors .
Solar Cells
The photovoltaic industry has shown interest in nickel phthalocyanine due to its potential as a dye in dye-sensitized solar cells (DSSCs). Its strong light absorption properties can improve the efficiency of converting light into electricity, making it a candidate for solar energy harvesting .
Sensors
Nickel phthalocyanine’s sensitivity to various gases makes it an excellent material for gas sensors. These sensors can detect trace amounts of gases like ammonia or nitrogen oxides, which are important for environmental monitoring and industrial safety .
Medicine
While not directly used in therapeutic applications, nickel phthalocyanine derivatives can be used in biomedical research, such as in photodynamic therapy (PDT) for cancer treatment. They can generate reactive oxygen species when exposed to light, which can be used to target and destroy cancer cells .
Optoelectronics
Due to its optical properties, nickel phthalocyanine is used in optoelectronic devices that require materials with specific light absorption and emission characteristics. It can be used in light-emitting diodes (LEDs) and other display technologies .
Non-linear Optics
Nickel phthalocyanine compounds exhibit non-linear optical properties, making them suitable for applications in optical switching and modulation. This is crucial for the development of advanced photonic devices .
Chemical Sensing and Monitoring
Apart from gas sensing, nickel phthalocyanine can be used in chemical sensors that detect the presence of various organic and inorganic species. This is particularly useful in environmental monitoring and control systems .
安全和危害
属性
IUPAC Name |
nickel(2+);5,8,14,17,23,26,32,35-octabutoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H80N8O8.Ni/c1-9-17-33-73-41-25-26-42(74-34-18-10-2)50-49(41)57-65-58(50)70-60-53-45(77-37-21-13-5)29-30-46(78-38-22-14-6)54(53)62(67-60)72-64-56-48(80-40-24-16-8)32-31-47(79-39-23-15-7)55(56)63(68-64)71-61-52-44(76-36-20-12-4)28-27-43(75-35-19-11-3)51(52)59(66-61)69-57;/h25-32H,9-24,33-40H2,1-8H3;/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVRZEMMDHQJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)C3=NC4=NC(=NC5=C6C(=CC=C(C6=C([N-]5)N=C7C8=C(C=CC(=C8C(=N7)N=C2[N-]3)OCCCC)OCCCC)OCCCC)OCCCC)C9=C(C=CC(=C94)OCCCC)OCCCC.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H80N8NiO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1148.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine | |
CAS RN |
155773-71-0 | |
| Record name | Nickel(II) 1,4,8,11,14,18,22,25-octa-n-butoxy-29H,31H-phthalocyanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of observing Negative Differential Resistance (NDR) in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films?
A1: The observation of NDR in Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films, both on its own and in conjunction with graphene oxide, suggests its potential for applications in electronic devices. [] NDR is a phenomenon where the electrical current decreases with increasing voltage, a characteristic crucial for developing molecular switches, memory devices, and oscillators. This finding paves the way for exploring this material's use in next-generation electronics.
Q2: How does the incorporation of graphene oxide influence the properties of Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine in the context of the study?
A2: The research demonstrates that incorporating graphene oxide with Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine ultrathin films leads to observable NDR effects. [] This suggests that graphene oxide may play a role in modulating the electronic properties of the Nickel(II) 1,4,8,11,15,18,22,25-octabutoxy-29H,31H-phthalocyanine, potentially influencing charge transport mechanisms and contributing to the observed NDR behavior. This finding highlights the potential of combining these materials for enhanced electronic device performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)
